Ethyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate Ethyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14807322
InChI: InChI=1S/C19H19N3O5S/c1-3-27-18(25)15-11-28-19(20-15)21-16(23)14-10-22(8-9-26-2)17(24)13-7-5-4-6-12(13)14/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,21,23)
SMILES:
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.4 g/mol

Ethyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14807322

Molecular Formula: C19H19N3O5S

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C19H19N3O5S
Molecular Weight 401.4 g/mol
IUPAC Name ethyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C19H19N3O5S/c1-3-27-18(25)15-11-28-19(20-15)21-16(23)14-10-22(8-9-26-2)17(24)13-7-5-4-6-12(13)14/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,21,23)
Standard InChI Key JVLAPPSCSNADAM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC

Introduction

Ethyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the class of thiazole derivatives. This compound features a unique combination of isoquinoline and thiazole motifs, which are often associated with bioactive properties. Its structure suggests potential applications in medicinal chemistry, particularly for pharmacological or therapeutic research.

Synthesis Pathway

The synthesis of this compound involves multi-step organic reactions that integrate isoquinoline derivatives with thiazole-based intermediates. A general pathway includes:

  • Preparation of Isoquinoline Derivative: Isoquinoline is functionalized with a methoxyethyl group and oxidized to introduce a ketone at position 1.

  • Formation of Thiazole Ester: The thiazole ring is synthesized using thiourea and ethyl chloroacetate under basic conditions.

  • Coupling Reaction: The isoquinoline derivative is coupled with the thiazole ester via an amide bond formation using carbodiimide-based coupling agents.

Analytical Characterization

To confirm the identity and purity of the compound, the following analytical techniques are used:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands (e.g., C=O stretch at ~1700 cm⁻¹).

  • X-ray Crystallography: Determines precise three-dimensional molecular structure.

Challenges in Research

Despite its promising structure, challenges include:

  • Limited availability of experimental data specific to this compound.

  • Complex synthesis requiring optimization for scalability.

  • Lack of comprehensive biological evaluation compared to other isoquinoline-thiazole derivatives.

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